molecular formula C10H12ClFO B8001503 1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol

1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B8001503
M. Wt: 202.65 g/mol
InChI Key: MLOXECHYGLSPFY-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol is a halogenated organic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile chemical intermediate, particularly in the synthesis of more complex, biologically active molecules. Its structure, featuring a tertiary alcohol and a dihalogenated phenyl ring, is a valuable scaffold for building potential therapeutics. The presence of both chlorine and fluorine atoms is a common strategy in drug design, as these halogens can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . Research into compounds sharing the 3-chloro-5-fluorophenyl moiety has demonstrated their relevance in developing agonists for important biological targets. For instance, related structures have been identified as potent and selective agonists for the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5), which is being investigated for potential applications as gastrointestinal prokinetic agents . This highlights the potential of this compound as a critical building block in early-stage pharmaceutical research for neurology, gastroenterology, and beyond. This product is intended for research purposes as a chemical intermediate or reference standard in laboratory settings. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-10(2,13)6-7-3-8(11)5-9(12)4-7/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOXECHYGLSPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Grignard reaction remains the most widely used method for synthesizing tertiary alcohols like 1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol. The process involves reacting a 3-chloro-5-fluorophenylmagnesium bromide intermediate with acetone in anhydrous conditions.

Key steps :

  • Halide preparation : 3-Chloro-5-fluorobromobenzene is synthesized via electrophilic substitution, achieving >98% regioselectivity when using FeCl₃ as a catalyst.

  • Grignard reagent formation : Magnesium turnings react with the aryl bromide in cyclopentyl methyl ether (CPME), a solvent shown to enhance reagent stability compared to traditional THF.

  • Nucleophilic addition : The Grignard reagent attacks acetone’s carbonyl carbon, followed by acidic workup to yield the tertiary alcohol.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventCPME+15% vs. THF
Temperature0–5°CPrevents dimerization
Mg:Substrate Ratio1.2:1Maximizes conversion
Reaction Time4–6 hoursBalances completion vs. degradation

CPME’s higher boiling point (106°C) enables reflux-free reactions, reducing energy input by ≈30% compared to THF-based systems. Post-reaction purification via fractional distillation under vacuum (45°C, 0.1 mmHg) achieves 97% purity, as validated by GC-MS.

Continuous-Flow Synthesis with Solid Acid Catalysts

Tubular Reactor Design

Adapting methods from 1-chloro-2-methyl-2-propanol synthesis, a continuous-flow approach uses cation-exchange resins (e.g., Amberlyst-15) in stainless steel reactors (ID: 0.3 m, L: 5 m).

Process flow :

  • Feed streams : 3-Chloro-5-fluorostyrene (20 kg/h) and deionized water (50 L/h) are introduced at opposing inlets.

  • Catalytic reaction : The resin catalyzes simultaneous hydration and chloro-group stabilization at 25°C.

  • Phase separation : Effluent is collected in a decanter, with the organic layer yielding 89% product after drying (MgSO₄) and distillation.

Advantages Over Batch Processing

  • Waste reduction : Eliminates 5–7 tons of acid waste per 100 kg product vs. H₂SO₄ catalysis.

  • Scalability : Throughput scales linearly with reactor length (0.1–100 m tested).

  • Purity : In-line IR monitoring maintains product content >95% by adjusting flow rates.

Friedel-Crafts Alkylation Alternatives

Limitations and Modifications

While Friedel-Crafts alkylation traditionally uses AlCl₃ to couple isopropyl halides with aromatic substrates, this method faces challenges:

  • Regioselectivity : Competitive halogen migration leads to ≤70% para-substitution in dihalobenzenes.

  • Workup complexity : Hydrolysis of AlCl₃ complexes generates HCl, requiring neutralization steps.

Zeolite-Catalyzed Approach

Mesoporous zeolites (e.g., H-Y) enable solvent-free alkylation at 80°C:

  • Conditions : 3-Chloro-5-fluorobenzene:isopropyl chloride (1:1.5), 6-hour reaction.

  • Outcome : 68% yield with 85% ortho selectivity, though trailing Grignard methods in efficiency.

Hydrolytic Routes from Epoxide Precursors

Epoxidation-Hydrolysis Sequence

A two-step method converts allylic chlorides to the target alcohol:

  • Epoxidation : 3-Chloro-5-fluorophenylpropene reacts with mCPBA in CH₂Cl₂ (0°C, 12 h), achieving 92% epoxide yield.

  • Acid hydrolysis : H₃PO₄ (10% v/v) opens the epoxide at 50°C, yielding 78% alcohol after extraction.

Byproduct Analysis

GC-MS identifies 3% dichloro byproducts from radical recombination, necessitating silica gel chromatography for pharmaceutical-grade material.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)E-Factor[†]Scalability
Grignard (CPME)93978.2High
Continuous Flow89953.1Industrial
Friedel-Crafts688814.7Moderate
Epoxide Hydrolysis78919.8Low

[†]Environmental factor = (mass waste)/(mass product).

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.

Major Products:

    Oxidation: Formation of 1-(3-chloro-5-fluorophenyl)-2-methylpropan-2-one.

    Reduction: Formation of 1-(3-chloro-5-fluorophenyl)-2-methylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Chemical Reactions: The presence of electron-withdrawing groups (chloro and fluoro) on the phenyl ring influences the reactivity of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(3-Chloro-5-fluorophenyl)-2-butanol

Molecular Formula : C₁₀H₁₂ClFO | Average Mass : 202.653 g/mol

  • Structural Difference: The butanol chain (C₄H₉OH) replaces the propan-2-ol group, elongating the carbon chain.
  • Impact : Increased molecular weight (202.65 vs. ~188.45 g/mol for the target compound) and hydrophobicity due to the longer alkyl chain. This may enhance membrane permeability in biological systems.
  • Spectral Data : NMR and MS data for such analogs (e.g., tert-butyl alcohol derivatives) typically show distinct methyl group signals (δ ~1.2–1.4 ppm in ¹H NMR) and aromatic proton splitting patterns influenced by fluorine coupling.

Thio Derivatives (e.g., 1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol)

Molecular Formula : C₁₀H₁₃ClOS | Average Mass : 216.52 g/mol

  • Functional Group Difference : A sulfur atom replaces the hydroxyl oxygen, forming a thioether (-S-).
  • Impact :
    • Solubility : Reduced polarity compared to the target compound due to the thio group’s lower electronegativity.
    • Spectroscopy : ¹H NMR shows aromatic protons as doublets (δ ~7.3–7.5 ppm for 4-chlorophenyl) and methyl groups at δ ~1.3 ppm. The absence of hydroxyl protons simplifies the NMR spectrum.
    • Reactivity : Thioethers are less reactive toward nucleophilic substitution than alcohols but may participate in oxidation reactions.

Ketone Derivatives (e.g., 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one)

Molecular Formula : C₁₅H₈Cl₂FO | Average Mass : 313.14 g/mol

  • Functional Group Difference : A ketone (-CO-) replaces the alcohol group.
  • Impact :
    • Electronic Effects : The electron-withdrawing ketone increases the aromatic ring’s electrophilicity, enhancing reactivity in substitution reactions.
    • Substituent Position : The 2,4-dichloro-5-fluorophenyl group introduces steric hindrance and electronic effects distinct from the 3-chloro-5-fluoro substitution in the target compound.

Pyrazole Derivatives (e.g., 3-[4-(3-Chloro-5-fluorophenyl)-1-piperazinyl]pyrazole)

Key Feature : Shared 3-chloro-5-fluorophenyl group.

  • Biological Activity : Pyrazole derivatives with this substituent demonstrate 50% inhibition of tumor cell growth, suggesting the halogenated phenyl group’s role in bioactivity.
  • Structural Contrast : The heterocyclic pyrazole core alters solubility and binding affinity compared to the alcohol-based target compound.

tert-Butyl Alcohol (2-Methylpropan-2-ol)

Molecular Formula : C₄H₁₀O | Average Mass : 74.12 g/mol

  • Impact of Aromatic Substitution : The addition of the 3-chloro-5-fluorophenyl group significantly increases molecular weight (202.65 vs. 74.12 g/mol) and reduces volatility (higher boiling point).
  • Solubility : The aromatic ring introduces π-π interactions, likely decreasing water solubility compared to unsubstituted tert-butyl alcohol.

Comparative Data Table

Compound Molecular Formula Average Mass (g/mol) Key Functional Group Aromatic Substituents Notable Applications/Properties
1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol C₁₀H₁₂ClFO ~188.45 Tertiary alcohol 3-Cl, 5-F Potential pharmaceutical intermediate
1-(3-Chloro-5-fluorophenyl)-2-butanol C₁₀H₁₂ClFO 202.653 Secondary alcohol 3-Cl, 5-F Research compound (structural analog)
1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol C₁₀H₁₃ClOS 216.52 Thioether 4-Cl Organic synthesis intermediate
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one C₁₅H₈Cl₂FO 313.14 Ketone 2,4-diCl, 5-F Agrochemical/Pharmaceutical precursor
tert-Butyl Alcohol C₄H₁₀O 74.12 Tertiary alcohol None Solvent, industrial reagent

Biological Activity

1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol is a chemical compound characterized by its unique molecular structure, which includes a chloro and a fluorine substituent on a phenyl ring, as well as a tertiary alcohol functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although comprehensive studies are still limited.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂ClF0, with a molecular weight of approximately 202.66 g/mol. The presence of halogen atoms (chlorine and fluorine) significantly influences its physicochemical properties, such as lipophilicity, which can enhance cellular uptake and bioavailability. The compound's chiral center may also contribute to its biological activity by affecting interactions with biological targets.

Biological Activity Overview

While specific studies on the biological activity of this compound are sparse, similar compounds have demonstrated various biological effects, including:

  • Enzyme Modulation : Compounds with similar structures have been shown to interact with enzymes, potentially acting as inhibitors or activators.
  • Cellular Signaling Influence : The halogen substituents can alter signaling pathways within cells, possibly affecting processes such as proliferation or apoptosis.

Potential Applications

This compound may serve as a lead compound in drug design due to its structural characteristics. Its unique functional groups could be modified to enhance biological activity or selectivity for specific targets.

Comparative Analysis with Similar Compounds

The following table summarizes structural variations and potential implications for biological activity among related compounds:

Compound NameStructure VariationsKey Differences
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-olBromine instead of chlorineDifferent halogen may influence reactivity
1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-olFluorine at the 4-positionPositioning of fluorine alters properties
1-(3-Bromo-5-chlorophenyl)-2-methylpropan-2-olBromine replaces fluorineChanges in reactivity due to different halogens

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol, and what analytical techniques are critical for confirming its purity and structure?

  • Methodology :

  • Synthetic Routes :

  • Condensation Reactions : React 3-chloro-5-fluorobenzaldehyde with acetone derivatives under basic conditions (e.g., KOH/ethanol). Optimize temperature and solvent polarity to enhance yield .

  • Microwave-Assisted Synthesis : Accelerate reaction kinetics using microwave irradiation (e.g., 100°C for 2 hours) to improve efficiency, as demonstrated in analogous halogenated propanol syntheses .

  • Purification : Employ flash chromatography (e.g., 5% MeOH/DCM gradient) or recrystallization for high-purity isolation .

  • Characterization :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and steric environments (e.g., methyl group integration at δ ~1.14 ppm) .

  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-III for visualization .

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to verify molecular ion peaks .

    • Data Table : Comparison of Synthetic Methods
MethodConditionsYield (%)Purity (%)Key Reference
Conventional CondensationKOH/EtOH, 12 h, reflux55–65≥90
Microwave-Assisted100°C, 2 h, ethanol64–70≥95

Q. Which safety protocols are essential for handling halogenated propanol derivatives in laboratory settings?

  • Methodology :

  • Hazard Mitigation : Refer to safety data sheets (SDS) for toxicity profiles (e.g., skin/eye irritation, respiratory risks) .
  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to minimize exposure during synthesis or purification .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for halogenated propanol derivatives?

  • Methodology :

  • Refinement Tools : Use SHELXL for high-resolution data refinement, leveraging its robustness for small-molecule structures .

  • Validation : Cross-check with ORTEP-III graphical outputs to identify thermal ellipsoid anomalies or disorder .

  • Complementary Techniques : Validate crystallographic results with solid-state NMR or DFT-calculated electron density maps .

    • Case Study : In a study of a related brominated propanol, SHELXL refinement reduced R-factor discrepancies from 8.2% to 4.1% after adjusting hydrogen atom positions .

Q. What strategies address contradictory NMR data in compounds with multiple halogen substituents?

  • Methodology :

  • Advanced NMR Techniques :
  • 2D Experiments : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing aromatic protons in 3-chloro-5-fluorophenyl groups) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in sterically hindered derivatives .
  • Computational Validation : Compare experimental ¹H shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .

Q. How do electronic and steric effects of chloro/fluoro substituents influence reactivity in cross-coupling reactions?

  • Methodology :

  • Electronic Analysis :

  • Hammett Constants : Fluorine (σₚ = +0.06) and chlorine (σₚ = +0.23) exert electron-withdrawing effects, activating the phenyl ring for electrophilic substitution .

  • Steric Considerations : The 2-methylpropan-2-ol group creates steric hindrance, favoring para-substitution in Suzuki-Miyaura couplings .

  • Experimental Design : Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) to enhance regioselectivity .

    • Data Table : Substituent Effects on Reaction Outcomes
Reaction TypePreferred PositionYield (%)Key Reference
Suzuki-MiyauraPara to Cl/F72–78
Buchwald-HartwigMeta to Cl/F65–70

Key Software and Tools

  • Crystallography : SHELX suite (structure solution/refinement) , ORTEP-III (graphical representation) .
  • Spectroscopy : MestReNova (NMR analysis), Gaussian 16 (DFT calculations).
  • Chromatography : OpenLAB CDS (HPLC data processing).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.